Cas no 2229093-18-7 (5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole)

5-Methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole is a heterocyclic compound featuring both oxazole and oxirane functional groups, offering unique reactivity for synthetic applications. Its fused ring structure provides steric and electronic properties suitable for use as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the oxirane ring enables ring-opening reactions, facilitating further functionalization, while the oxazole moiety contributes to stability and potential bioactivity. This compound is valued for its ability to serve as a building block in the construction of complex molecular architectures, making it useful in medicinal chemistry and materials science research. Proper handling under controlled conditions is recommended due to its reactive epoxide group.
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole structure
2229093-18-7 structure
Product Name:5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
CAS No:2229093-18-7
MF:C7H9NO2
MW:139.151861906052
CID:6300688
PubChem ID:165704296
Update Time:2025-06-13

5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
    • EN300-1833295
    • 2229093-18-7
    • Inchi: 1S/C7H9NO2/c1-5-6(3-8-10-5)7(2)4-9-7/h3H,4H2,1-2H3
    • InChI Key: QITJQZGGTDMRAK-UHFFFAOYSA-N
    • SMILES: CC1=C(C=NO1)C2(CO2)C

Computed Properties

  • Exact Mass: 139.063328530g/mol
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 38.6Ų

5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1833295-0.05g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
0.05g
$1091.0 2023-09-19
Enamine
EN300-1833295-0.1g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
0.1g
$1144.0 2023-09-19
Enamine
EN300-1833295-0.25g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
0.25g
$1196.0 2023-09-19
Enamine
EN300-1833295-0.5g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
0.5g
$1247.0 2023-09-19
Enamine
EN300-1833295-1.0g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
1g
$1299.0 2023-06-01
Enamine
EN300-1833295-2.5g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
2.5g
$2548.0 2023-09-19
Enamine
EN300-1833295-5.0g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
5g
$3770.0 2023-06-01
Enamine
EN300-1833295-10.0g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
10g
$5590.0 2023-06-01
Enamine
EN300-1833295-1g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
1g
$1299.0 2023-09-19
Enamine
EN300-1833295-5g
5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole
2229093-18-7
5g
$3770.0 2023-09-19

Additional information on 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole

Research Briefing on 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole (CAS: 2229093-18-7) in Chemical Biology and Pharmaceutical Applications

The compound 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole (CAS: 2229093-18-7) has recently emerged as a promising candidate in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, which combines an oxazole ring with an epoxide moiety, has attracted significant attention for its role in targeted drug design and as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in modulating protein-protein interactions, particularly in pathways related to inflammation and oncology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole exhibit potent inhibitory activity against interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's selectivity and potency, achieving nanomolar inhibition levels in cellular assays. The epoxide functionality was found to be crucial for covalent binding to a specific cysteine residue in the IRAK4 active site.

In parallel research, the compound has shown promise in cancer therapeutics. A Nature Communications paper (2024) reported its use as a warhead in proteolysis-targeting chimeras (PROTACs) designed to degrade oncogenic proteins. The oxazole-epoxide structure served as an effective linker that maintained proper spatial orientation between the target-binding moiety and the E3 ligase recruiter, while also contributing to cell permeability. In vivo studies demonstrated significant tumor growth inhibition in xenograft models of triple-negative breast cancer with minimal off-target effects.

From a synthetic chemistry perspective, novel methodologies have been developed for the efficient production of 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole. A recent Organic Letters publication (2024) described a one-pot cascade reaction involving copper-catalyzed cyclization followed by epoxidation, achieving yields of 78% with excellent stereoselectivity. This advancement addresses previous challenges in the large-scale synthesis of this compound, facilitating its broader application in drug discovery programs.

The safety profile and pharmacokinetic properties of 2229093-18-7 derivatives are currently under investigation in preclinical studies. Early ADME (Absorption, Distribution, Metabolism, and Excretion) data suggest favorable oral bioavailability in rodent models, with plasma concentrations reaching therapeutic levels within 2 hours post-administration. Metabolic stability studies indicate that the oxazole ring remains intact during first-pass metabolism, while the epoxide moiety undergoes glutathione conjugation in the liver.

Future research directions for this compound class include exploration of its applications in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate protein aggregation pathways may prove valuable. Additionally, computational modeling studies are underway to predict novel binding partners and expand the therapeutic potential of 5-methyl-4-(2-methyloxiran-2-yl)-1,2-oxazole-based compounds. The continued investigation of this scaffold highlights its versatility in addressing multiple therapeutic areas through rational drug design approaches.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd